2-Bromo-2'-deoxyinosine
Overview
Description
2-Bromo-2’-deoxyinosine is a chemical compound . It is a derivative of deoxyinosine, which is a nucleoside molecule that is formed when hypoxanthine is attached to a deoxyribose ring (also known as a ribofuranose) via a β-N9-glycosidic bond .
Molecular Structure Analysis
The molecular structure of 2-Bromo-2’-deoxyinosine has been analyzed using various spectroscopic methods, including 1H and 13C-NMR . These methods provide detailed information about the molecular structure and the chemical environment of the atoms within the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-2’-deoxyinosine are not available, related compounds undergo a variety of reactions. For example, bromo compounds can participate in elimination reactions, which involve the removal of atoms or groups of atoms from the molecule .Scientific Research Applications
Synthesis and Reactions of Nucleoside Derivatives :
- Pottabathini et al. (2005) discuss the synthesis of nucleoside derivatives like 2-chloro- and 2-tosyloxy-2'-deoxyinosine, which have potential utility in preparing N-substituted 2'-deoxyguanosine analogues. These compounds could replace more cumbersome bromo and fluoro analogues in certain applications (Pottabathini et al., 2005).
Characterization of Oligodeoxynucleotides :
- Kowalczyk et al. (2001) synthesized oligonucleotides containing N1-adducted 2'-deoxyinosines, which could be mutagenic if formed in DNA. This research contributes to understanding DNA modifications that may lead to mutagenesis (Kowalczyk et al., 2001).
Chemical Radiation Studies :
- Russo et al. (2006) studied the reactions of hydrated electrons with 8-bromo-2'-deoxyinosine in aqueous solutions, providing insights into the radiation chemistry of brominated nucleosides. This could have implications for understanding DNA damage under radiolytic conditions (Russo et al., 2006).
Synthesis of Modified Nucleosides :
- Ji Ya-fei (2008) synthesized 5′-deoxyinosine from inosine, providing a method to create modified nucleosides, which are essential in nucleic acid chemistry (Ji Ya-fei, 2008).
Application in PCR Mutagenesis :
- Ueda et al. (1995) explored the use of deoxynucleotide triphosphate analogs like 2′-deoxyinosine 5′-triphosphate in PCR random mutagenesis. This suggests its potential in creating diverse DNA sequences for research purposes (Ueda et al., 1995).
Bioactivity in Aptamer Function :
- Fan et al. (2016) investigated the chemical modification of 2′-deoxyinosine in aptamers, finding that modifications enhanced the aptamer's anti-proliferative functions and target affinity. This is significant for the development of aptamer-based therapeutics (Fan et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,13,14,18)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAZEBCPIVCHRO-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)Br)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)Br)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2'-deoxyinosine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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